molecular formula C11H7ClN2 B14135230 8-Chloropyrido[1,2-a]benzimidazole

8-Chloropyrido[1,2-a]benzimidazole

Cat. No.: B14135230
M. Wt: 202.64 g/mol
InChI Key: LGLFJKQZXNXHIQ-UHFFFAOYSA-N
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Description

8-Chloropyrido[1,2-a]benzimidazole is a nitrogen-containing fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This structure belongs to a class of polynitrogen-containing heteroarenes that are recognized as privileged scaffolds for developing biologically active substances . As a hybrid molecule, it combines the benzimidazole nucleus, a key component in various therapeutic agents, with a pyrido ring system, creating a novel structure for probing new biological pathways . Researchers value this compound primarily as a versatile chemical building block. The pyrido[1,2-a]benzimidazole core has been identified as a promising scaffold in the search for new anti-infective agents. Structural analogs of this compound have demonstrated potent in vitro antiplasmodium activity against both chloroquine-sensitive and multidrug-resistant Plasmodium falciparum strains, highlighting its potential in antimalarial research . Furthermore, closely related benzimidazole hybrids are frequently explored for their robust antimicrobial properties, showing efficacy against a broad spectrum of bacterial and fungal pathogens . The presence of the chlorine atom at the 8-position offers a reactive site for further synthetic modification, allowing medicinal chemists to fine-tune physicochemical properties and explore structure-activity relationships (SAR). This enables the development of novel derivatives aimed at various cellular targets, including DNA gyrase and topoisomerase IV . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

8-chloropyrido[1,2-a]benzimidazole

InChI

InChI=1S/C11H7ClN2/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H

InChI Key

LGLFJKQZXNXHIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=C(C=C3)Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations for 8 Chloropyrido 1,2 a Benzimidazole

Established Cyclization and Condensation Protocols for Pyrido[1,2-a]benzimidazole (B3050246) Core Synthesis

The formation of the fundamental pyrido[1,2-a]benzimidazole structure relies on the initial construction of a benzimidazole (B57391) ring, which is subsequently fused with a pyridine (B92270) ring. Various classical and modern synthetic protocols have been established for this purpose.

The synthesis of the benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine (B120857) (1,2-diaminobenzene) with a carbonyl-containing compound. This versatile method can be adapted using various reagents and catalysts.

The Phillips-Ladenburg reaction involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids, often in the presence of a dilute mineral acid. semanticscholar.org A related classical method, the Weidenhagen reaction, utilizes aldehydes or ketones in the presence of an oxidizing agent like copper(II) acetate. semanticscholar.org

Modern approaches have focused on improving efficiency and environmental compatibility by employing a range of catalysts. These reactions can be catalyzed by ammonium (B1175870) chloride, Lewis acids like TiCl₃OTf, nano-Fe₂O₃, zinc sulfide (B99878) nanoparticles, and bismuth nitrate (B79036) under various conditions, including solvent-free grinding and aqueous media. rsc.orgnih.gov The choice of carbonyl compound (aldehyde, carboxylic acid, or ester) and reaction conditions allows for the introduction of various substituents onto the benzimidazole ring, which becomes a key precursor for the final pyrido[1,2-a]benzimidazole structure. semanticscholar.orgnih.gov

Table 1: Catalysts for Benzimidazole Synthesis from o-Phenylenediamine and Carbonyls

Catalyst Carbonyl Source Key Features Reference
Acetic Acid Aldehyd Mechanochemical (grinding) method, high yield. researchgate.net
Ammonium Chloride Various Carbonyls Environmentally benign, yields of 75-94%. nih.gov nih.gov
Nano-Fe₂O₃ Aldehyd High efficiency, aqueous medium, recyclable catalyst. rsc.org rsc.org
Bismuth Nitrate Aldehyde Room temperature reaction, good yields. rsc.org rsc.org

Once the benzimidazole precursor is formed, or by starting with appropriate reagents, intramolecular cyclization is a key step to form the fused pyridine ring. One established pathway involves a Knoevenagel condensation followed by an intramolecular heterocyclization. researchgate.net

Another powerful method is the reductive intramolecular cyclization of N-(ortho-nitrophenyl)pyridinium salts. For example, N-[2-nitro-4-(trifluoromethyl)phenyl]pyridinium chloride can be reduced using tin(II) chloride (SnCl₂) in isopropanol (B130326) and hydrochloric acid. jraic.com This reaction proceeds via the reduction of the nitro group to an amino group, which then nucleophilically attacks the pyridine ring, leading to cyclization and formation of the pyrido[1,2-a]benzimidazole core with high yields (94-98%). jraic.com

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrido[1,2-a]benzimidazoles in a single step. These strategies combine three or more starting materials in a one-pot synthesis.

A notable four-component reaction involves reacting pyridine, an aromatic aldehyde, malononitrile, and chloroacetonitrile (B46850) in refluxing acetonitrile. acs.orgacs.orgnih.gov This tandem reaction is believed to proceed through the formation of a polysubstituted benzene (B151609) intermediate, followed by substitution and annulation of the pyridine ring to yield the final product. acs.orgacs.orgnih.gov Though the yields are moderate (around 24-34%), the simplicity and short reaction time make it a valuable method. acs.org

Another MCR strategy utilizes heterocyclic enamines, electron-deficient aryl aldehydes, and malononitrile. tandfonline.com This process leads to the formation of fully conjugated pyrido[1,2-a]benzimidazoles through a transformation that involves the release of nitrous acid. tandfonline.com

Targeted Synthesis of Chlorinated Pyrido[1,2-a]benzimidazole Derivatives

The synthesis of the specific 8-chloro derivative can be accomplished either by direct, regioselective chlorination of a pre-formed pyrido[1,2-a]benzimidazole scaffold or by incorporating a chlorine-containing building block early in the synthetic sequence.

Direct halogenation of the pyrido[1,2-a]benzimidazole ring system is a primary method for introducing a chlorine atom. The regioselectivity of this electrophilic aromatic substitution (SEAr) is crucial. Research on the halogenation of 9-chloropyrido[1,2-a]benzimidazole using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in sulfuric acid has been conducted. researchgate.netdntb.gov.uachemintech.ru

The reaction yields two primary isomeric products: the 8-halo-9-chloro and the 6-halo-9-chloro derivatives. researchgate.netdntb.gov.uachemintech.ru Experimental and quantum chemistry studies have shown that the introduction of the electrophile occurs predominantly at the 8th position of the heterocycle. researchgate.netdntb.gov.uachemintech.ru This preference is attributed to the electronic properties of the substrate, where orbital control directs the electrophilic attack. dntb.gov.uachemintech.ru This method provides a direct pathway to 8,9-dihalogenated pyrido[1,2-a]benzimidazoles, and by starting with a non-halogenated precursor, it can be adapted for the synthesis of the 8-chloro derivative.

Table 2: Regioselective Halogenation of 9-chloropyrido[1,2-a]benzimidazole

Reagent Conditions Major Product Position Minor Product Position Reference
N-chlorosuccinimide Sulfuric Acid 8-position 6-position researchgate.netdntb.gov.ua

An alternative to direct halogenation is the use of chlorinated starting materials that carry the chlorine atom through the synthetic sequence. This approach can offer better control over regiochemistry.

One strategy involves the synthesis of a chlorinated benzimidazole precursor, such as 2-(chloromethyl)benzimidazole. This intermediate can be prepared by refluxing o-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. This chlorinated building block can then be utilized in subsequent steps to construct the fused pyridine ring.

Another example is the synthesis of 7-chloropyrido[1,2-a]benzimidazole-8,9-dione, which starts from 6,7-dichloropyrido[1,2-a]benzimidazole-8,9-dione. acs.org In this reaction, one of the chlorine atoms is substituted by another functional group, demonstrating how a polychlorinated precursor can be selectively modified to achieve the desired chlorinated derivative. acs.org Similarly, starting the synthesis with chlorinated ortho-nitro-halogenoarenes can lead to chlorinated N-phenylpyridinium salts, which upon reductive cyclization, would yield a chlorinated pyrido[1,2-a]benzimidazole. jraic.com

Catalytic Systems and Reaction Environment Optimization for High-Yield Synthesis

The efficient synthesis of the 8-Chloropyrido[1,2-a]benzimidazole core relies heavily on the choice of catalytic systems and the optimization of reaction conditions to maximize yield and purity. Methodologies range from transition-metal-catalyzed cross-couplings to metal-free and sustainable approaches.

Transition metals play a pivotal role in the construction of complex heterocyclic frameworks through various C-N and C-C bond-forming reactions. Catalysts based on palladium, copper, and other metals are commonly employed.

One of the most prevalent methods for benzimidazole synthesis involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. rsc.org The synthesis of the target compound, this compound, would logically start from a chloro-substituted o-phenylenediamine or a corresponding chloro-substituted pyridine precursor.

Palladium catalysts are well-established for their efficiency in C-N cross-coupling reactions, offering a regiospecific route to N-aryl benzimidazoles. nih.gov For instance, Pd(OAc)₂ has been used to catalyze the ortho-arylation of 2-aryl-benzimidazoles, demonstrating palladium's ability to activate C-H bonds adjacent to the imidazole (B134444) ring. researchgate.net While not a direct synthesis of the fused system, it highlights the potential for palladium-catalyzed intramolecular cyclizations of appropriately substituted precursors.

Copper-catalyzed methods are also prominent, often providing a more cost-effective alternative to palladium. Copper(I) iodide (CuI) has been used to facilitate the synthesis of benzimidazoles from 2-haloanilines and ammonia, and in domino C-N cross-coupling reactions to generate 2-arylaminobenzimidazoles. nih.govnih.gov The synthesis of the target compound could be envisioned through an intramolecular copper-catalyzed cyclization of a precursor derived from a chloro-substituted aniline.

Lewis acid catalysts, such as Erbium(III) triflate (Er(OTf)₃), have been shown to be effective in the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various aldehydes, including those with chloro-substituents. mdpi.com This demonstrates the viability of using chloro-aldehydes in metal-catalyzed condensation reactions to form the imidazole ring.

Table 1: Examples of Transition-Metal-Catalyzed Synthesis of Substituted Benzimidazoles This table is interactive. You can sort and filter the data.

Catalyst Reactants Product Type Yield (%) Reference
Pd(OAc)₂ 2-aryl-benzimidazole, iodobenzene 2-(2'-biphenyl)-benzimidazole Low to moderate researchgate.net
CuI 2-bromoaniline, thiourea, iodobenzene 2-(N-phenylamino)benzimidazole Good to high nih.gov
Er(OTf)₃ N-phenyl-o-phenylenediamine, p-chloro benzaldehyde 1-phenyl-2-(p-chlorophenyl)benzimidazole >96% mdpi.com
nano-Ni(II)/Y zeolite o-phenylenediamine, aldehyde 2-substituted benzimidazole Excellent rsc.org

Growing interest in sustainable chemistry has spurred the development of metal-free and organocatalytic synthetic routes. These methods avoid the cost and potential toxicity associated with residual transition metals.

Another metal-free approach involves the intramolecular cyclization of 2-iodoanilines with nitriles, promoted simply by a strong base like potassium tert-butoxide (KOBut), to afford various substituted benzimidazoles. rsc.org This highlights a potential pathway that avoids transition metals entirely.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction (MCR) for producing 3-amino-substituted imidazo[1,2-a]-heterocycles from an amidine (like 2-aminopyridine), an aldehyde, and an isocyanide. nih.govnih.gov This reaction is typically catalyzed by a Brønsted or Lewis acid, but recent advances have shown that it can be promoted by organocatalysts such as aryliodonium, sulfonium, and selenonium salts, which act as effective halogen- or chalcogen-bond donors. beilstein-journals.org This opens a pathway for an organocatalytic synthesis of the core scaffold, which could be adapted for the 8-chloro derivative by using a suitably substituted aminopyridine precursor.

Table 2: Examples of Metal-Free and Organocatalytic Synthesis Conditions This table is interactive. You can sort and filter the data.

Method/Catalyst Reactants Product Type Key Observation Reference
Iodine-mediated 2-aminopyridine, 2-chlorocyclohexanone Pyrido[1,2-a]benzimidazole Chloro group was lost during the reaction. thieme-connect.com
KOBut promoted 2-iodoaniline, nitrile 2-substituted benzimidazole No transition metal required. rsc.org
GBB Reaction 2-aminopyridine, aldehyde, isocyanide 3-amino-imidazo[1,2-a]pyridine Amenable to organocatalysis. nih.govbeilstein-journals.org
ipso-Substitution 2-aminobenzimidazole, 2-haloarylcarbonyl compounds Benzimidazo[1,2-a]quinazoline Efficient metal-free C-N bond formation. nih.gov

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce waste, energy consumption, and the use of hazardous substances. Microwave-assisted organic synthesis (MAOS) and solvent-free reactions are key strategies in this domain.

Microwave irradiation has been shown to dramatically accelerate the synthesis of benzimidazole-containing scaffolds, often leading to higher yields in significantly shorter reaction times compared to conventional heating. mdpi.comscispace.com For example, the Er(OTf)₃-catalyzed synthesis of 1,2-disubstituted benzimidazoles was performed under microwave irradiation in just 5-10 minutes, achieving quantitative yields under solvent-free conditions. mdpi.com Similarly, pyrimido[1,2-a]benzimidazoles have been efficiently synthesized using microwave heating. nih.govresearchgate.netnih.gov These protocols are highly adaptable and could be applied to the synthesis of this compound by using the appropriate chloro-substituted starting materials.

Solvent-free, or "dry media," conditions represent another green approach, often used in conjunction with microwave heating or ball-milling techniques. rsc.orgmdpi.com These methods reduce the environmental impact of volatile organic solvents and can simplify product purification. The condensation of o-phenylenediamines with aldehydes has been successfully performed using a ZnO-NP catalyst under solvent-free ball-milling conditions. rsc.org

Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to produce related heterocyclic systems, such as CF₃-substituted benzo researchgate.netnih.govimidazo[1,2-a]pyrimidines, under solvent- and metal-free conditions. mdpi.com

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Benzimidazole Scaffolds This table is interactive. You can sort and filter the data.

Method Conditions Reaction Time Yield Reference
Conventional Heating Reflux in ethanol 2 hours Moderate scispace.com
Microwave Irradiation 60 °C, solvent-free 5-10 minutes >96% mdpi.com
Conventional Heating Reflux in EtOH 8-24 hours Good nih.gov
Microwave Irradiation DMF, Et₃N, MgSO₄ Shorter time Optimal yields nih.gov

Investigation of Side-Product Formation and Reaction Mechanism Elucidation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and minimizing the formation of unwanted side-products. For complex fused heterocycles like pyrido[1,2-a]benzimidazole, several mechanistic pathways can be operative, sometimes leading to regioisomers.

The Groebke-Blackburn-Bienaymé (GBB) reaction provides a clear example of potential side-product formation. The reaction mechanism involves the formation of an imine from the aldehyde and the amidine, which is then attacked by the isocyanide. The resulting intermediate can undergo a [4+1] cycloaddition followed by a 1,3-H shift and aromatization. nih.gov However, two different regioisomeric pathways are possible depending on the initial cyclization step, which can lead to the formation of an "inverse" GBB product as a side-product, although the "normal" GBB product is typically major. researchgate.net

In the iodine-mediated synthesis of pyrido[1,2-a]benzimidazoles, two plausible mechanistic pathways have been proposed. thieme-connect.com The reaction's regioselectivity was tested using 3-methylcyclohexanone, which resulted in a 3:2 mixture of two isomeric products, demonstrating the potential for side-product formation when using unsymmetrical precursors. thieme-connect.com

Intramolecular cyclization is a key step in many synthetic routes. The mechanism often involves the nucleophilic attack of a nitrogen atom onto an electrophilic center, such as an imine or a carbonyl group, to form the final fused ring system. nih.govmdpi.com The efficiency and regioselectivity of this step are highly dependent on the electronic nature of the substituents and the reaction conditions. For example, in the synthesis of pyrimido[1,2-a]benzimidazoles via acylation of 2-aminobenzimidazoles followed by heating, an intramolecular SₙAr process occurs to form the pyrimidine (B1678525) ring. nih.gov Careful control of these factors is necessary to prevent the formation of undesired isomers or byproducts from competing reaction pathways. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 8 Chloropyrido 1,2 a Benzimidazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (¹H, ¹³C, 2D NMR Techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of pyrido[1,2-a]benzimidazole (B3050246) derivatives. researchgate.net ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, allow for the precise assignment of all proton and carbon signals, confirming the connectivity and substitution patterns within the molecule.

In the ¹H NMR spectra of pyrido[1,2-a]benzimidazoles, the proton signals of the pyridine (B92270) ring are typically found at lower fields compared to those of the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. researchgate.net For instance, the H1 proton, being adjacent to the bridgehead nitrogen, is often the most deshielded. researchgate.net Conversely, the H2 proton signal usually appears in the most upfield region of the aromatic spectrum. researchgate.net The chemical shifts are significantly influenced by the nature and position of substituents. For example, the introduction of a nitro group at the 8-position of 7-trifluoromethylpyrido[1,2-a]benzimidazole causes a downfield shift of the ortho-positioned H9 proton signal. jraic.com

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their electronic environment, and techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups. arabjchem.org The correlation of proton and carbon signals through 2D NMR experiments like HSQC and HMBC is crucial for definitive structural assignments, especially for complex derivatives or in cases of isomeric mixtures. arabjchem.orgresearchgate.netconicet.gov.ar For example, ¹H-¹⁵N HMBC spectroscopy has been used to assign controversial proton signals in pyrido[1,2-a]benzimidazoles. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Select Pyrido[1,2-a]benzimidazole Derivatives

Compound H1 H2 H9 Other Aromatic Protons Reference
Pyrido[1,2-a]benzimidazole Weakest field Strongest field Weaker field --- researchgate.net
8-Nitro-7-trifluoromethylpyrido[1,2-a]benzimidazole --- --- Downfield shift (singlet) --- jraic.com
7-Trifluoromethylpyrido[1,2-a]benzimidazole-8-amine --- --- Strong upfield shift --- jraic.com

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Pyrido[1,2-a]benzimidazole Derivative

Compound C=O Aromatic C CH₃ Reference

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, TOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of 8-chloropyrido[1,2-a]benzimidazole derivatives through the analysis of their fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS), often coupled with time-of-flight (TOF) analyzers, provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. rsc.orgresearchgate.net

The electron impact (EI) mass spectra of pyrido[1,2-a]benzimidazole derivatives typically show a prominent molecular ion peak (M⁺), which confirms the molecular weight of the compound. researchgate.netsavemyexams.com The fragmentation of the molecular ion provides valuable structural information. tutorchase.com The fragmentation pathways are influenced by the nature and position of substituents on the heterocyclic core. By analyzing the mass-to-charge ratio (m/z) of the fragment ions, it is possible to deduce the structure of the original molecule. researchgate.net For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups. tutorchase.comcore.ac.uk

HRMS is particularly useful for confirming the successful synthesis of target compounds by providing an exact mass that corresponds to the calculated molecular formula. rsc.orgresearchgate.net For example, the structure of 8-nitro-7-trifluoromethylpyrido[1,2-a]benzimidazole has been confirmed by mass spectrometry. jraic.com

Table 3: Illustrative Mass Spectrometry Data for Benzimidazole (B57391) Derivatives

Compound Ion Calculated m/z Found m/z Technique Reference
2-(4-Methylphenyl)-1H-benzimidazole [M+H]⁺ 209.1073 209.1072 HRMS (ESI) rsc.org
2-(4-Hydroxyphenyl)-1H-benzimidazole [M+H]⁺ 211.0866 211.0863 HRMS (ESI) rsc.org
2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole [M+H]⁺ 239.0815 239.0811 HRMS (ESI) rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. researchgate.netresearchgate.net

The IR spectra of these compounds exhibit characteristic absorption bands that confirm their structural features. For example, the C=N stretching vibration of the imidazole (B134444) ring is typically observed in the region of 1620-1630 cm⁻¹. rsc.org The presence of an N-H group in N-unsubstituted benzimidazoles gives rise to a characteristic stretching vibration around 3450 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are generally found in the 3100-3000 cm⁻¹ region. researchgate.net

Substituents on the pyrido[1,2-a]benzimidazole core will introduce their own characteristic absorption bands. For instance, a nitro group (NO₂) would show strong asymmetric and symmetric stretching vibrations. The presence of a chlorine atom can be inferred from stretching vibrations in the lower frequency region of the spectrum. The structures of various benzimidazole derivatives have been confirmed using IR spectroscopy, which shows characteristic peaks for C=N, N-H, and other functional groups. rsc.orgresearchgate.net

Table 4: Characteristic IR Absorption Frequencies for Benzimidazole Derivatives

Compound C=N (cm⁻¹) N-H (cm⁻¹) Other Key Bands (cm⁻¹) Reference
2-(4-Methylphenyl)-1H-benzimidazole 1623 3449 2965 (CH₃) rsc.org
2-(2-Chlorophenyl)-1H-benzimidazole 1623 3433 --- rsc.org
2-(4-Hydroxyphenyl)-1H-benzimidazole 1610 3308 3308 (OH) rsc.org

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Analysis of the crystal structure can also provide insights into the electronic nature of the molecule. For instance, in some 6-amino-substituted pyrido- and pyrimido-[1,2-a]benzimidazole-8,9-diones, the solid-state structure exists as partially charged merocyanines. acs.org

Table 5: Selected Crystallographic Data for a Benzimidazole Derivative

Compound Crystal System Space Group Key Intermolecular Interactions Reference
2-Chloromethyl-1H-benzimidazole hydrochloride Monoclinic P2(1)/c Intermolecular hydrogen bonding nih.gov
A substituted isoxazolinylmethyl benzimidazole --- --- C–H···O hydrogen bonds forming centrosymmetric dimers researchgate.net

Analysis of Regioisomeric Mixtures and Prototropic Properties in Synthesized Derivatives

The synthesis of substituted pyrido[1,2-a]benzimidazoles can sometimes lead to the formation of regioisomeric mixtures, where substituents are located at different positions on the heterocyclic core. researchgate.net The separation and characterization of these isomers are crucial for understanding structure-activity relationships. Spectroscopic techniques, particularly NMR, are vital for identifying and quantifying the components of such mixtures.

For instance, the halogenation of 9-chloropyrido[1,2-a]benzimidazole can yield a mixture of 8-halo-9-chloro and 6-halo-9-chloro derivatives, with the 8-substituted product being predominant. researchgate.net

Furthermore, N-unsubstituted benzimidazoles can exhibit prototropic tautomerism, where a proton can move between the two nitrogen atoms of the imidazole ring. nih.gov This process can be fast on the NMR timescale, leading to averaged signals. nih.gov However, in some solvents or in the solid state, this tautomerism can be slowed or "blocked," allowing for the observation of distinct signals for the different tautomers. nih.gov The study of these prototropic properties is important for understanding the reactivity and biological activity of these compounds. The synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives can also result in different isomers depending on the reaction conditions and starting materials. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 8 Chloropyrido 1,2 a Benzimidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, FMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method to investigate the geometric and electronic structure of benzimidazole (B57391) derivatives. nih.gov Such calculations can optimize the molecular geometry of 8-Chloropyrido[1,2-a]benzimidazole to its lowest energy conformation, which is the first step for further computational studies like molecular docking.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For novel 1,2-disubstituted benzimidazole compounds, DFT calculations at the B3LYP/6-31G** level have been used to determine these parameters, showing that energy gaps of less than 5 eV are indicative of good bioactive potential. nih.gov

These calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This information is invaluable for predicting how this compound might interact with biological macromolecules through non-covalent forces.

Table 1: Representative Quantum Chemical Parameters Calculated for Benzimidazole Derivatives Note: This table is illustrative of parameters derived from DFT calculations for benzimidazole derivatives and is not specific to this compound.

Parameter Description Typical Value (eV) Reference
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -5.0 nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.0 to -1.0 nih.gov
ΔE (LUMO-HOMO Gap) Indicator of chemical reactivity and stability 3.0 to 5.0 nih.gov
Chemical Potential (μ) Tendency of electrons to escape -3.0 to -4.0 nih.gov
Hardness (η) Resistance to change in electron configuration ~2.5 to 3.0 nih.gov

Molecular Docking Simulations for Ligand-Receptor Binding Affinity Prediction and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. nih.gov This method is used to estimate the strength of the interaction, commonly expressed as a binding energy or score, and to analyze the specific contacts that stabilize the complex. The benzimidazole scaffold is known to interact with various biological targets, including tubulin, enzymes, and DNA. nih.govnih.gov

For this compound, docking simulations would involve placing the molecule into the binding site of a known or hypothesized target. For instance, benzimidazoles are well-known inhibitors of tubulin polymerization, a mechanism central to their anthelmintic and anticancer activities. nih.govnih.gov Docking studies of benzimidazole derivatives into the colchicine-binding site of β-tubulin have shown binding energies ranging from -7.11 kcal/mol to -8.50 kcal/mol, indicating favorable interactions. nih.gov

A critical output of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues within the receptor's binding pocket. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces.

Studies on benzimidazoles binding to β-tubulin have identified several key amino acid residues. Hydrogen bonds are commonly observed with residues like Glutamine (Q134) and Glutamic acid (E198). nih.gov For example, molecular dynamics simulations have underscored the vital role of E198 in stabilizing the interaction between benzimidazoles and Ascaris β-tubulin. nih.govbiorxiv.org Other important interacting residues identified in docking studies include Tyrosine (TYR A: 312) and Phenylalanine (PHE A:296). nih.gov The chlorine atom at the 8-position of the pyrido[1,2-a]benzimidazole (B3050246) core could potentially form halogen bonds or other specific interactions within a binding pocket, which docking simulations would help to identify.

Table 2: Examples of Key Amino Acid Interactions for Benzimidazole Scaffolds with β-Tubulin Note: This table represents common interactions found in studies of various benzimidazole derivatives and is not specific to this compound.

Interaction Type Key Amino Acid Residues Target Protein Reference
Hydrogen Bonding Q134, E198, TYR 312 β-Tubulin nih.govnih.gov
Pi-Pi Interactions PHE 296 β-Tubulin nih.gov
Pi-Alkyl Interactions PHE 343, PHE 351 β-Tubulin nih.gov
Hydrophobic Interactions F167, F200 β-Tubulin nih.govbiorxiv.org

Virtual screening is a powerful computational strategy used to search large libraries of small molecules for those most likely to bind to a drug target. nih.gov Conversely, a single compound like this compound can be screened against a panel of known protein structures to identify potential biological targets, a process known as reverse docking.

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide range of biological targets. nih.gov A ligand-based virtual screening of over 750 million compounds from the ZINC15 database was performed to find molecules similar to known benzimidazole inhibitors of Triosephosphate Isomerase (TIM), a potential drug target in parasites. nih.gov Similarly, a collaborative virtual screening effort focusing on the related imidazo[1,2-a]pyridine (B132010) core was used to identify hits for visceral leishmaniasis. nih.gov Such an approach could be applied to this compound to rapidly survey its potential polypharmacology and identify novel therapeutic applications.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements and interactions of atoms and molecules over time, typically on the nanosecond to microsecond scale. This allows for the assessment of the stability of the docked pose and provides a more accurate estimation of binding free energy. nih.govnih.gov

For a complex of this compound and a target protein, an MD simulation would reveal how the ligand and protein adjust to each other. Key interactions identified in docking, such as hydrogen bonds, can be monitored for their stability over the course of the simulation. nih.gov For example, MD simulations of benzimidazoles with Ascaris β-tubulin confirmed that a crucial hydrogen bond with residue E198 remained stable throughout the simulation, highlighting its importance for binding affinity. nih.govbiorxiv.org The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD indicates that the complex has reached equilibrium and the binding mode is likely stable.

In Silico Prediction of Conformational Preferences and Stereochemical Effects

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Computational methods can predict the most stable conformations of flexible molecules and analyze the energetic barriers to rotation around single bonds. For rigid fused-ring systems like pyrido[1,2-a]benzimidazole, the core structure is largely planar, but substituents can have preferred orientations.

Studies on related 6-amino-substituted pyrido[1,2-a]benzimidazole-8,9-diones have revealed interesting conformational behavior. nih.govacs.org Using X-ray crystallography and NMR spectroscopy, researchers identified the existence of different conformational forms (endo and exo) based on the presence or absence of an intramolecular hydrogen bond. nih.gov These studies showed that in some cases, the exo form, without the intramolecular bond, was dominant both in the solid state and in solution. nih.gov Such in silico analyses for this compound would ensure that the correct and most energetically favorable conformation is used for subsequent docking and simulation studies, leading to more accurate predictions of its biological interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Chlorine Substitution at Position 8 on the Pharmacological Profile and Molecular Interactions

The introduction of a chlorine atom at the 8-position of the pyrido[1,2-a]benzimidazole (B3050246) nucleus significantly influences its electronic properties, lipophilicity, and steric profile, which in turn dictates its pharmacological activity and molecular interactions. The electronic nature of substituents on the benzimidazole (B57391) ring has been shown to be a critical determinant of biological activity. Generally, electron-withdrawing groups, such as a chloro group, can modulate the reactivity and binding affinity of the molecule to its biological targets.

While specific studies focusing exclusively on the molecular interactions of 8-Chloropyrido[1,2-a]benzimidazole are not extensively detailed in the available literature, the presence of the chlorine atom is expected to introduce favorable halogen bonding interactions with biological macromolecules. Halogen bonds are non-covalent interactions that can enhance binding affinity and specificity for target proteins.

Systematic Evaluation of Substituent Effects on the Pyrido[1,2-a]benzimidazole Core

The biological activity of pyrido[1,2-a]benzimidazole derivatives is highly dependent on the nature and position of substituents on the core structure. nih.govmdpi.com

Influence of Aromatic and Heterocyclic Ring Substitutions

The substitution pattern on the benzimidazole and pyridine (B92270) rings of the pyrido[1,2-a]benzimidazole scaffold plays a crucial role in determining the biological activity. For instance, in the pyrimido[1,2-a]benzimidazole (B3050247) series, which shares structural similarities, the presence of different substituents leads to a range of biological effects, including anticancer, antibacterial, and antiviral activities. nih.govmdpi.com The introduction of various aromatic and heterocyclic rings at different positions has been a common strategy to modulate the pharmacological properties of these compounds.

Role of Side Chain Modifications (e.g., Mannich Base Side Chains)

The addition of side chains, particularly Mannich base side chains, to the pyrido[1,2-a]benzimidazole core has been a successful strategy in the development of potent antimalarial agents. nih.gov These side chains can significantly impact the compound's solubility, metabolic stability, and interaction with biological targets. The structural similarity of these modified compounds to known drugs like amodiaquine (B18356) suggests that the side chain plays a critical role in the mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

QSAR studies are valuable tools for understanding the relationship between the chemical structure and biological activity of a series of compounds. For benzimidazole derivatives, QSAR models have been developed to predict their activity and guide the design of new, more potent analogs. These models often highlight the importance of physicochemical parameters such as lipophilicity, electronic properties, and steric factors in determining the biological response. While a specific QSAR model for this compound is not detailed, the principles of QSAR can be applied to predict its activity based on the known contributions of a chloro substituent.

SAR Explorations within Specific Biological Activity Contexts

The pyrido[1,2-a]benzimidazole scaffold has been extensively explored for various biological activities, with SAR studies providing insights into the structural requirements for each activity.

Antimalarial Activity

A novel class of antimalarial pyrido[1,2-a]benzimidazoles has been identified through screening of compound collections. nih.gov The lead compounds from this class have shown potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.gov SAR studies have revealed that the metabolic stability of the alkylamino side chain is a key factor influencing in vivo activity. nih.gov While specific data for this compound is not available, the presence of a chloro group on the benzimidazole ring is a common feature in many antimalarial compounds.

Compound Modification Antimalarial Activity (IC50, K1 strain) Reference
TDR86919 (4c)Lead compound0.047 µM nih.gov
AnaloguesVaried alkylamino side chainsActivity dependent on metabolic stability nih.gov

Anticancer Activity

Derivatives of pyrido[1,2-a]benzimidazole have been investigated for their anticancer properties. researchgate.net These compounds have shown activity against various cancer cell lines. researchgate.net The substitution pattern on the aromatic rings is critical for cytotoxicity. For example, some derivatives with haloaryl substituents have demonstrated notable activity. researchgate.net

Compound Class Substitution Observed Anticancer Activity Reference
Pyrrolo[1,2-a]benzimidazolesReductive alkylating agentsDNA strand cleavage nih.gov
1-Oxo-1H,5H-pyrido[1,2-a]benzimidazolesVaried substituentsActivity against various tumor cell lines nih.gov

Antimicrobial Activity

The pyrido[1,2-a]benzimidazole scaffold has also been explored for its antimicrobial potential. nih.gov Derivatives with various substituents have been synthesized and evaluated against a range of bacteria and fungi. nih.govnih.gov The SAR in this context often points to the importance of lipophilicity and the presence of specific functional groups that can interact with microbial targets.

Compound Class Substitution Observed Antimicrobial Activity Reference
1-Oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrilesVaried substituents at position 3In vitro activity against bacteria nih.gov
Indole-based pyrido[1,2-a]benzimidazolesIndole moietyActivity against Gram-positive and Gram-negative bacteria nih.gov

Mechanistic Investigations of Preclinical Biological Activities

Antiproliferative Activity and Cellular Mechanism Research

The potential of pyrido[1,2-a]benzimidazole (B3050246) derivatives as anticancer agents has been explored through a series of in vitro studies. These investigations have assessed their cytotoxicity against various human tumor cell lines and delved into the underlying cellular and molecular mechanisms responsible for their antiproliferative effects.

The cytotoxic effects of various benzimidazole (B57391) derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a range of potencies. For instance, certain novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown varied inhibitory effects on the growth of carcinoma cell lines like HeLa and MCF-7, with GI50 values ranging from 0.6 to over 100 μM. nih.gov The carcinoma cell lines were generally more resistant compared to leukemia and lymphoma cells. nih.gov In other studies, benzimidazole derivatives have demonstrated significant cytotoxicity against liver cancer (HepG2), breast cancer (MCF-7), and colorectal carcinoma (DLD-1) cell lines. jksus.orgjksus.org One study reported IC50 values of 25.14 µM for HepG2, 22.41 µM for MCF-7, and 41.97 µM for DLD-1 cells after 72 hours of treatment with a novel benzimidazole salt. jksus.org Another benzimidazole derivative, se-182, exhibited potent cytotoxic effects against HepG2 and A549 (lung carcinoma) cell lines, with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org Generally, the HeLa cell line has been observed to be highly sensitive in some cytotoxicity assays. nih.gov

Table 1: In Vitro Cytotoxicity of Benzimidazole Derivatives against Human Tumor Cell Lines

Cell LineCancer TypeCompound TypeCytotoxicity (IC50/GI50)Reference
HeLaCervical Carcinoma7-chloro-4-aminoquinoline-benzimidazole hybrids0.6 to >100 µM (GI50) nih.gov
MCF-7Breast Carcinoma7-chloro-4-aminoquinoline-benzimidazole hybrids0.6 to >100 µM (GI50) nih.gov
HepG2Liver CarcinomaNovel benzimidazole salt25.14 µM (IC50) jksus.org
MCF-7Breast CarcinomaNovel benzimidazole salt22.41 µM (IC50) jksus.org
DLD-1Colorectal CarcinomaNovel benzimidazole salt41.97 µM (IC50) jksus.org
HepG2Liver CarcinomaBenzimidazole derivative (se-182)15.58 µM (IC50) jksus.org
A549Lung CarcinomaBenzimidazole derivative (se-182)15.80 µM (IC50) jksus.org

The antiproliferative activity of benzimidazole derivatives is often linked to the induction of apoptosis, a form of programmed cell death. Mechanistic studies have revealed that these compounds can trigger apoptosis through various cellular pathways.

One key mechanism involves the generation of reactive oxygen species (ROS). An increase in intracellular ROS can lead to oxidative stress, damaging cellular components and initiating apoptotic signaling. ijper.org This is often coupled with the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. nih.gov Specifically, an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 are frequently observed. ijper.orgnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. ijper.org

The release of cytochrome c from the mitochondria is a critical step in the intrinsic apoptotic pathway, leading to the activation of a cascade of caspases. nih.gov Caspases are a family of proteases that execute the apoptotic process. Studies have shown that benzimidazole derivatives can lead to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7. ijper.orgnih.govresearchgate.net The activation of caspase-8, which is typically associated with the extrinsic apoptotic pathway, has also been reported, suggesting that these compounds may induce apoptosis through multiple pathways. ijper.orgresearchgate.net The culmination of these events is the dismantling of the cell, leading to its death. nih.gov

In addition to inducing apoptosis, certain pyrido[1,2-a]benzimidazole derivatives have been investigated for their ability to inhibit specific enzymes that play a role in cancer progression and other diseases.

Pin1 Inhibition: While direct studies on 8-Chloropyrido[1,2-a]benzimidazole and Pin1 inhibition are not widely available, the broader class of imidazo[1,2-a]pyridine (B132010) derivatives, to which it belongs, has been shown to exert anticancer effects through pathways that can be influenced by Pin1. For example, these derivatives can inhibit the Akt/mTOR and MAPK/ERK signaling pathways, both of which are interconnected with Pin1 activity in cancer development and progression. nih.gov

Cholinesterase Inhibition: The benzimidazole scaffold is present in compounds that have been evaluated as cholinesterase inhibitors for potential use in treating Alzheimer's disease. nih.govmdpi.com Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy. nih.govnih.gov Various benzimidazole derivatives have demonstrated inhibitory activity against both AChE and BChE, with some compounds showing selectivity for BChE. nih.govmdpi.com The structure-activity relationship of these derivatives indicates that the nature and position of substituents on the benzimidazole ring system are critical for their inhibitory potency. nih.gov

Antimalarial Activity Investigations and Mode of Action Studies

Pyrido[1,2-a]benzimidazoles have emerged as a promising class of antimalarial agents, with studies focusing on their activity against various Plasmodium species and the elucidation of their mode of action.

Derivatives of pyrido[1,2-a]benzimidazole have demonstrated potent in vitro activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the deadliest species of the malaria parasite. miguelprudencio.commdpi.com For example, one lead compound exhibited high antiplasmodial activity with IC50 values of 0.11 µM against the CQ-sensitive PfNF54 strain and 0.12 µM against the multidrug-resistant PfK1 strain. miguelprudencio.com Further optimization of this scaffold has led to derivatives with even more potent in vitro activity. miguelprudencio.comwiserpub.com In addition to their effects on the blood stages of the parasite, some of these compounds have also shown activity against the liver and gametocyte stages of P. berghei, a rodent malaria parasite often used in preclinical models. miguelprudencio.comnih.govnih.gov This multi-stage activity makes them particularly attractive as potential candidates for further development. miguelprudencio.com

Table 2: In Vitro Antiplasmodial Activity of Pyrido[1,2-a]benzimidazole Derivatives

Plasmodium StrainSensitivityCompound TypeActivity (IC50)Reference
P. falciparum NF54Chloroquine-SensitivePyrido[1,2-a]benzimidazole Lead Compound0.11 µM miguelprudencio.com
P. falciparum K1Multidrug-ResistantPyrido[1,2-a]benzimidazole Lead Compound0.12 µM miguelprudencio.com
P. falciparum 3D7Chloroquine-SensitiveNovel Pyrido[1,2-a]benzimidazole Derivative0.02 µM wiserpub.com
P. falciparum K1Multidrug-ResistantNovel Pyrido[1,2-a]benzimidazole Derivative0.02 µM wiserpub.com
P. falciparum 3D7Chloroquine-SensitiveNovel Pyrido[1,2-a]benzimidazole Derivative1.61 µM wiserpub.com
P. falciparum RKL9ResistantNovel Pyrido[1,2-a]benzimidazole Derivative5.46 µM wiserpub.com

A primary mechanistic hypothesis for the antimalarial action of pyrido[1,2-a]benzimidazoles is the inhibition of hemozoin formation. miguelprudencio.com During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). miguelprudencio.com To protect itself, the parasite detoxifies the heme by converting it into an insoluble crystalline polymer called hemozoin. miguelprudencio.comnih.gov

It is proposed that the planar structure of the pyrido[1,2-a]benzimidazole scaffold allows these compounds to interact with free heme through π-π stacking. miguelprudencio.com This interaction prevents the heme from being incorporated into the growing hemozoin crystal, leading to an accumulation of toxic free heme within the parasite. miguelprudencio.comnih.gov The buildup of free heme is thought to kill the parasite through various mechanisms, including the generation of reactive oxygen species, disruption of membranes, and osmotic stress. nih.gov However, it is worth noting that some studies on benzimidazole derivatives suggest that their antimalarial activity may not solely be due to the inhibition of hemozoin formation, indicating that other cellular targets or mechanisms of action may also be involved. nih.govmalariaworld.orgnih.gov

Activity Across Parasite Life Cycle Stages

Derivatives of pyrido[1,2-a]benzimidazole (PBI) have demonstrated promising activity against various life cycle stages of parasites, particularly the malaria parasite, Plasmodium falciparum. nih.govmiguelprudencio.commmv.org Research has shown that these compounds are not only effective against the asexual blood stages, which are responsible for the symptoms of malaria, but also against the liver and gametocyte stages. nih.govmiguelprudencio.commmv.org This multi-stage activity is a critical attribute for potential antimalarial drug candidates, as it could lead to both treatment of the disease and prevention of its transmission.

Specifically, certain PBI derivatives have shown potent, submicromolar activity against the intraerythrocytic asexual blood stages of P. falciparum. nih.govup.ac.za Notably, some compounds within this class have exhibited nanomolar potency against both early and late-stage gametocytes, the sexual stages of the parasite responsible for transmission from humans to mosquitoes. nih.govup.ac.za The ability of these compounds to inhibit male gamete exflagellation further confirms their transmission-blocking potential. nih.gov One lead compound was found to reduce malaria transmission by 72% in an in vivo mosquito feeding model, highlighting the potential of this chemical scaffold in developing drugs that can both cure malaria and halt its spread. nih.gov The mechanism of action is thought to involve the inhibition of hemozoin formation, a process essential for the parasite's survival within red blood cells. nih.govmiguelprudencio.com

The broad activity of these compounds across different parasite life stages suggests that they may have differential targets within the parasite, making them valuable tools for studying parasite biology and for developing new therapeutic strategies. nih.govup.ac.za

Antimicrobial Activity Research

The antimicrobial potential of benzimidazole derivatives, including the pyrido[1,2-a]benzimidazole scaffold, has been extensively investigated against a wide array of bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Benzimidazole derivatives have shown significant antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net A library of 53 benzimidazole derivatives demonstrated that the antimicrobial efficacy is highly dependent on the substituents attached to the core heterocyclic structure. nih.gov Some of these compounds displayed notable activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) comparable to the established antibiotic ciprofloxacin. nih.gov The most active compounds often featured 5-halo substituents or were derivatives of (S)-2-ethanaminebenzimidazole and 2-(chloromethyl)-1H-benzo[d]imidazole. nih.gov

In general, many benzimidazole-based compounds exhibit better activity against Gram-positive bacteria like S. aureus and Enterococcus faecalis than against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov However, some derivatives have shown promising activity against Gram-negative strains as well. nih.gov For instance, certain benzimidazole-triazole hybrids have demonstrated effectiveness against E. coli. nih.gov The mechanism of action for some of these antibacterial agents is believed to be the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and are considered strategic targets for the development of broad-spectrum antibacterial drugs. ekb.eg

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound Type Bacterial Strain Activity Reference
5-halobenzimidazole derivatives Methicillin-resistant Staphylococcus aureus (MRSA) MICs comparable to ciprofloxacin nih.gov
Benzimidazole-triazole hybrids Escherichia coli Effective nih.gov
2-substituted benzimidazoles Staphylococcus aureus Significant inhibition nih.gov
Benzimidazole derivatives Staphylococcus aureus MIC90 of 25-50 µg/ml nih.gov
Benzimidazole derivatives Gram-negative bacteria Resistant (MIC90 of 200 µg/ml) nih.gov

Antifungal Activity against Fungal Strains

Pyrido[1,2-a]benzimidazole and related benzimidazole derivatives have also been identified as potent antifungal agents. semanticscholar.orgsid.ir Studies have demonstrated their efficacy against a range of clinically relevant fungal strains, including Candida albicans, Candida glabrata, and Candida krusei. semanticscholar.orgsid.ir Some synthesized benzimidazole derivatives have exhibited antifungal activity comparable to commercially available fungicides like fluconazole (B54011) and cotrimoxazole, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL. semanticscholar.org

The antifungal activity is influenced by the chemical structure of the derivatives. For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have shown excellent antifungal properties. nih.gov The introduction of a chlorine atom at the para-position of a benzene (B151609) ring or a sulfonyl group has been shown to enhance antifungal activity against specific fungal pathogens. epa.gov The mechanism of action for the antifungal effects of benzimidazoles is often attributed to their ability to bind to fungal microtubules, thereby inhibiting hyphal growth and nuclear division. sid.ir This selective action on fungal cellular processes makes them attractive candidates for the development of new antifungal therapies, especially in the context of rising drug resistance in fungal pathogens. nih.govnih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound/Derivative Fungal Strain(s) Key Finding(s) Reference(s)
Benzimidazole derivatives Candida albicans, C. glabrata, C. krusei MIC of 12.5 µg/mL, comparable to fluconazole. semanticscholar.org
1-nonyl-1H-benzo[d]imidazole, 1-decyl-1H-benzo[d]imidazole Various fungal species Exhibited the best antifungal activities in the study. nih.gov
2-Chloromethyl-1H-benzimidazole derivative (7f) Botrytis cinerea Selective inhibition with an IC50 of 13.36 µg/mL. epa.gov
2-Chloromethyl-1H-benzimidazole derivative (5b) Colletotrichum gloeosporioides Superior activity to the reference fungicide. epa.gov
Benzimidazole derivatives Candida species Significant inhibitory activity. researchgate.net

Anthelmintic Activity Studies

The anthelmintic properties of benzimidazole derivatives are well-established, and research continues to explore new analogs with improved efficacy. Pyrido[1,2-a]benzimidazoles have emerged as a promising chemotype in the search for novel drugs against helminth infections like schistosomiasis, caused by Schistosoma mansoni. nih.gov A novel series of these compounds demonstrated potent in vitro activity against both newly transformed schistosomula and adult worms of S. mansoni, with IC50 values in the low micromolar range (0.08–1.43 μM). nih.gov These compounds also showed good metabolic stability and were efficacious in vivo, leading to significant reductions in worm burden in infected mice. nih.gov

Similarly, various benzimidazole derivatives have been investigated for their activity against Trichinella spiralis, the causative agent of trichinellosis. mdpi.comrsglobal.pl Studies have shown that the efficacy of these compounds is dependent on their chemical structure, with some derivatives exhibiting higher larvicidal activity than the standard drug albendazole. mdpi.comnih.gov The mechanism of anthelmintic action for benzimidazoles is primarily through the inhibition of tubulin polymerization in the parasitic worms, which disrupts cellular transport and integrity, ultimately leading to the parasite's death. mdpi.com Proteomic analysis of T. spiralis treated with a benzimidazole derivative revealed significant changes in proteins involved in energy metabolism and the parasite's cytoskeleton, further elucidating the molecular basis of their anthelmintic effect. nih.gov

Antiviral Activity and Mechanistic Explorations

Benzimidazole derivatives have been identified as possessing antiviral properties against a range of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). semanticscholar.orgnih.gov One particular benzimidazole derivative, referred to as B5, has shown potent, pangenotypic, and dose-dependent inhibition of HCV infection in cell culture and primary hepatocytes. nih.govnih.gov

Mechanistic studies revealed that B5 acts at the early stages of the HCV life cycle by blocking virus entry, specifically at a post-attachment step. nih.govnih.gov The development of viral resistance to B5 was linked to a single mutation in the putative fusion peptide of the E1 envelope glycoprotein, indicating that this compound could be a valuable tool for investigating the viral fusion process. nih.govnih.gov While the primary mode of action is on viral entry, some evidence suggests that B5 may also affect the later stages of the HCV life cycle, such as assembly or egress. nih.gov The promising antiviral profile of this benzimidazole derivative has led to its evaluation in preclinical models, where it demonstrated a delay in the kinetics of viral infection in mice with humanized livers. nih.govnih.gov

Anti-inflammatory and Analgesic Property Investigations at a Molecular Level

The anti-inflammatory potential of benzimidazole derivatives has been the subject of considerable research. nih.gov These compounds have been shown to target key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netresearchgate.net

Several newly synthesized benzimidazole derivatives have demonstrated significant in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models, with some compounds showing higher potency than the standard drug indomethacin. researchgate.net In vitro assays have revealed that many of these bioactive compounds exhibit high affinity and selectivity for the COX-2 isozyme over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net Molecular docking studies have further supported these findings, showing a correlation between the binding affinity of the compounds to COX-2 and their observed biological activity. researchgate.net

In addition to COX inhibition, some benzimidazole derivatives have been found to inhibit other inflammatory targets, including secretory phospholipase A2 and 5-lipoxygenase. researchgate.net Furthermore, they have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. researchgate.netnih.gov The ability to modulate multiple inflammatory pathways highlights the potential of the benzimidazole scaffold in developing novel anti-inflammatory agents.

: Antioxidant Potency Evaluation and Related Biochemical Pathways

A thorough review of available scientific literature reveals a notable absence of specific studies focused on the antioxidant potency and related biochemical pathways of the compound this compound. While the broader classes of benzimidazoles and pyrido[1,2-a]benzimidazoles have been the subject of antioxidant research, data pertaining exclusively to the 8-chloro substituted derivative is not present in the reviewed sources.

Research into related compounds provides a general context for the potential antioxidant activity of the pyrido[1,2-a]benzimidazole scaffold. For instance, various derivatives of benzimidazole have been evaluated for their ability to scavenge free radicals and reduce oxidative stress through assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) test. researchgate.netnih.govresearchgate.net Studies on different substituted pyrido[1,2-a]benzimidazoles have also indicated that certain compounds within this family possess promising free-radical scavenging and reducing properties. nih.gov

However, without direct experimental evaluation of this compound, it is not possible to provide specific data tables or detailed findings on its antioxidant capacity or the biochemical mechanisms it may influence. The electronic and structural effects of the chlorine atom at the 8-position would be a critical determinant of such activity, and this requires specific investigation.

Therefore, this section remains to be elaborated upon pending future research that directly assesses the antioxidant profile of this compound.

Future Directions and Emerging Research Perspectives for 8 Chloropyrido 1,2 a Benzimidazole

Rational Design of Novel Analogs with Enhanced Potency, Selectivity, and Metabolic Stability

The rational design of novel analogs of 8-Chloropyrido[1,2-a]benzimidazole is a key area for future research, aiming to improve its therapeutic properties. This involves the strategic modification of the molecule to enhance its potency, selectivity, and metabolic stability. rug.nl

One approach is the synthesis of new derivatives with various substituents on the pyrido[1,2-a]benzimidazole (B3050246) core. For instance, the introduction of different functional groups can alter the compound's electronic and steric properties, potentially leading to improved interactions with its biological targets. nih.govresearchgate.net The synthesis of cycloalkylpyrido[1,2-a]benzimidazoles has been explored for its potential antineoplastic activity. nih.gov

Furthermore, the creation of hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties is a promising strategy. researchgate.net For example, combining it with a benzimidazole (B57391) scaffold has been investigated for developing new inhibitors of specific proteins. rug.nl

The following table summarizes the synthesis of various pyrimido[1,2-a]benzimidazole (B3050247) derivatives:

Starting MaterialsReagentsProductReference
1H-benzimidazol-2-amine, p-chloro or bromobenzaldehyde, malononitrile-4-amino-2-(4-chlorophenyl or 4-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile researchgate.net
4-amino-2-(4-chlorophenyl or 4-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrileAcetic acid or propionic acid, POCl3Pyrimidino rings researchgate.net
4-amino-2-(4-chlorophenyl or 4-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrileBenzoyl chloride or phenylisothiocyanate or cyclohexanoneCyclic compounds researchgate.net
N-benzyl-2-aminopyridinesPhI(OPiv)2Pyrido[1,2-a]benzimidazoles
N-phenylpyridin-2-aminesCatalytic copper and an acid additive8-substituted pyrido[1,2-a]benzimidazoles

Integration of Advanced Omics Technologies in Mechanistic Research

To better understand the mechanisms of action of this compound and its analogs, the integration of advanced "omics" technologies is crucial. These technologies, including genomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to the compound.

By analyzing changes in gene expression, protein levels, and metabolic profiles, researchers can identify the specific pathways and molecular targets affected by the compound. This information is invaluable for elucidating its mechanism of action and for identifying potential biomarkers of drug response.

Exploration of Multi-Targeting Strategies and Polypharmacology

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, offers a promising approach for treating complex diseases. nih.gov This strategy can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. nih.govmdpi.com

Future research should explore the potential of this compound and its analogs as multi-targeting agents. nih.gov By identifying and validating multiple biological targets, researchers can design compounds with a broader spectrum of activity. This approach is particularly relevant for diseases like cancer, where multiple signaling pathways are often dysregulated. nih.gov

Addressing Resistance Mechanisms through Targeted Design

Drug resistance is a major challenge in the treatment of many diseases. nih.gov Understanding the mechanisms by which cells become resistant to this compound is essential for developing strategies to overcome this problem.

Targeted design of new analogs can be employed to circumvent resistance mechanisms. For example, if resistance is caused by a specific mutation in the target protein, new compounds can be designed to bind to the mutated protein with high affinity. Additionally, combination therapies, where this compound is used in conjunction with other drugs, could be an effective strategy to combat resistance.

Application of Artificial Intelligence and Machine Learning in De Novo Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the drug discovery process. nih.govnih.gov These technologies can be used for the de novo design of novel molecules with desired properties, as well as for predicting the biological activity of new compounds. nih.govyoutube.com

By training AI models on large datasets of chemical structures and biological activities, it is possible to generate new molecules with a high probability of being active. researchgate.net This approach can significantly reduce the time and cost associated with traditional drug discovery methods. nih.gov Furthermore, AI and ML can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 8-chloropyrido[1,2-a]benzimidazole derivatives?

The synthesis of this compound derivatives typically involves:

  • Microwave-mediated methods : A solvent- and metal-free approach using guanidine hydrochloride (GuHCl) as an organocatalyst, enabling rapid reactions (10–15 minutes) with yields up to 92%. This method is scalable and compatible with diverse functional groups .
  • Metal-free dehydrogenative aromatization : Reaction of 2-aminopyridines with cyclohexanones using molecular oxygen as an oxidant. This green protocol avoids transition metals and achieves moderate to high yields .
  • Multicomponent reactions (MCRs) : For example, rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes, which constructs the pyrido[1,2-a]benzimidazole core in one step .

Q. How can fluorescence properties of this compound derivatives be optimized?

Fluorescence is influenced by substituents and intermolecular interactions. Key strategies include:

  • Introducing electron-donating groups (e.g., -NH₂, -OCH₃) to enhance π-electron density.
  • Controlling crystal packing via C–H⋯N or π–π stacking interactions, as demonstrated by X-ray diffraction studies of related benzimidazole derivatives .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : To confirm regiochemistry and substitution patterns.
  • Mass spectrometry (HRMS) : For molecular weight validation.
  • X-ray crystallography : Resolves ambiguities in regioselectivity, as seen in halogenation studies .

Advanced Research Questions

Q. How is regioselectivity controlled during electrophilic halogenation of this compound?

Halogenation with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in H₂SO₄ predominantly yields the 8-halo-9-chloro isomer over the 6-halo derivative. Quantum chemical calculations reveal orbital control, where the 8-position exhibits higher electron density due to resonance stabilization. Experimental yields align with computational predictions, with 8-bromo derivatives forming in >70% selectivity .

Q. What methodologies evaluate the pharmacological potential of this compound derivatives?

  • Anthelmintic activity : Compounds are tested against Syphacia obvelata (a gastrointestinal nematode) using motility inhibition assays. Derivatives with electron-withdrawing substituents (e.g., -Cl, -NO₂) show enhanced efficacy .
  • Kinase profiling : For anticancer potential, derivatives are screened against kinases like BMX and AKT. Structure-activity relationship (SAR) studies correlate substituent position (e.g., 4-Cl vs. 6-Cl) with inhibitory potency .

Q. How do reaction conditions influence the efficiency of multicomponent syntheses?

Optimization tables from tandem reactions of 2-arylbenzimidazoles reveal:

  • Solvent effects : DMSO outperforms THF in yield (71% vs. 58%) due to better stabilization of intermediates.
  • Base selection : DBN (1,5-diazabicyclo[4.3.0]non-5-ene) gives superior results over KOH or DBU .

Q. Can this compound derivatives act as CO₂ sensors?

Pyrimido[1,2-a]benzimidazole analogs (e.g., P1H) detect CO₂ via fluorescence quenching in basic media. The mechanism involves reversible carbamate formation, validated by UV-Vis and NMR titration .

Q. What computational tools predict the reactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify electrophilic sites. For halogenation, the 8-position has a lower LUMO energy (-1.2 eV vs. -0.8 eV for position 6), aligning with experimental regioselectivity .

Key Considerations for Researchers

  • Contradictions in synthesis : Microwave methods (high yield, fast) vs. traditional thermal approaches (longer reaction times). Choose based on scalability and functional group tolerance.
  • Regioselectivity challenges : Halogenation outcomes depend on acid strength and electronic effects. Prefer H₂SO₄ over milder acids for better control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.